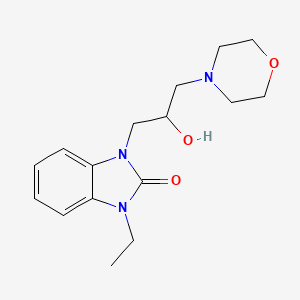
N-cyclopropyl-N-ethyladamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-ethyladamantane-1-carboxamide, also known as cyclopropyl-ketone, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the adamantane family, which is known for its unique cage-like structure that imparts exceptional physicochemical properties to its derivatives. In
Mecanismo De Acción
The mechanism of action of N-N-cyclopropyl-N-ethyladamantane-1-carboxamideN-ethyladamantane-1-carboxamide is not fully understood. However, it is believed to exert its antiviral activity by inhibiting viral entry into host cells and interfering with viral replication. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. Furthermore, it has been found to protect neurons by reducing oxidative stress and modulating the expression of neurotrophic factors.
Biochemical and Physiological Effects:
N-N-cyclopropyl-N-ethyladamantane-1-carboxamideN-ethyladamantane-1-carboxamide has been shown to have several biochemical and physiological effects. It has been found to increase the expression of pro-inflammatory cytokines, such as IL-6 and TNF-α, in macrophages. In addition, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, the compound has been found to increase the levels of glutathione, a potent antioxidant, in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-N-cyclopropyl-N-ethyladamantane-1-carboxamideN-ethyladamantane-1-carboxamide in lab experiments is its high potency and selectivity. The compound has been shown to exhibit activity at low concentrations, making it a cost-effective option for research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-N-cyclopropyl-N-ethyladamantane-1-carboxamideN-ethyladamantane-1-carboxamide. One area of interest is the development of derivatives that exhibit improved solubility and bioavailability. Another area of research is the investigation of the compound's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Furthermore, the compound's antiviral activity could be further explored for the development of new antiviral drugs. Finally, the compound's mechanism of action could be elucidated to gain a better understanding of its therapeutic potential.
Métodos De Síntesis
The synthesis of N-N-cyclopropyl-N-ethyladamantane-1-carboxamideN-ethyladamantane-1-carboxamide involves the reaction of adamantane with ethyl chloroformate and cyclopropylamine in the presence of a base. The reaction proceeds via the formation of an intermediate that undergoes cyclization to yield the final product. This method has been optimized to provide high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-N-cyclopropyl-N-ethyladamantane-1-carboxamideN-ethyladamantane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, antitumor, and neuroprotective activities. The compound has been tested against various viruses, including influenza, herpes simplex, and HIV, and has shown promising results in inhibiting their replication. In addition, it has been found to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, N-N-cyclopropyl-N-ethyladamantane-1-carboxamideN-ethyladamantane-1-carboxamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Propiedades
IUPAC Name |
N-cyclopropyl-N-ethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-2-17(14-3-4-14)15(18)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFABVDLPAZFTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-ethyladamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)
![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)

![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)

![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)

![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)

